Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid: is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research Its structure consists of a bicyclo[321]octane framework with an oxo group at the 8th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of glycals as starting materials. The process typically includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.
Industrial Production Methods
While specific industrial production methods for endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce an alcohol derivative.
Scientific Research Applications
endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxo and carboxylic acid groups play crucial roles in its reactivity and interactions with enzymes or receptors. The pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom, making it part of the tropane alkaloid family.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure and additional oxygen atoms.
Uniqueness
endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(1R,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6+,7? |
InChI Key |
RSGYKULVFGGLSM-MEKDEQNOSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2=O)C(=O)O |
Canonical SMILES |
C1CC2CC(CC1C2=O)C(=O)O |
Origin of Product |
United States |
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